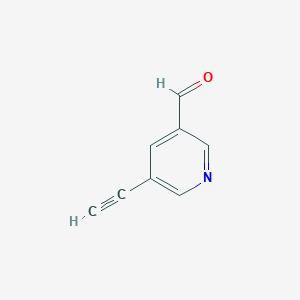

5-Ethynylpyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

5-ethynylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c1-2-7-3-8(6-10)5-9-4-7/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPXBLXAVUEVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440954 | |

| Record name | 5-ethynylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252989-57-4 | |

| Record name | 5-ethynylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethynylpyridine 3 Carbaldehyde

Retrosynthetic Analysis of the 5-Ethynylpyridine-3-carbaldehyde Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. fiveable.mescribd.com This process involves the disconnection of key chemical bonds to reveal potential precursors, known as synthons, and their corresponding synthetic equivalents. ias.ac.inamazonaws.com

For this compound, two primary disconnection points are logical: the C-C bond of the formyl group at the C-3 position and the C-C bond of the ethynyl (B1212043) group at the C-5 position.

Disconnection Strategy 1: C(sp)-C(sp2) Bond Disconnection

The first major retrosynthetic disconnection involves breaking the bond between the terminal alkyne and the pyridine (B92270) ring. This leads to a 5-halopyridine-3-carbaldehyde intermediate and an ethynyl anion synthon. The synthetic equivalent for the ethynyl anion is typically a protected alkyne such as trimethylsilylacetylene (B32187) or a terminal alkyne gas like acetylene (B1199291) itself. This strategy points towards a cross-coupling reaction, most notably the Sonogashira coupling, as the key forward synthetic step.

Disconnection Strategy 2: C(sp2)-C(formyl) Bond Disconnection

A second approach is to disconnect the formyl group at the C-3 position. This suggests a precursor molecule of 5-ethynylpyridine, which would then need to undergo a formylation reaction. This route relies on the ability to selectively introduce an aldehyde group at the 3-position of a pyridine ring that already bears an ethynyl substituent at the 5-position.

These retrosynthetic pathways highlight the central role of two key reaction types in the synthesis of the target molecule: palladium-catalyzed cross-coupling reactions for the ethynylation step and formylation reactions for the introduction of the aldehyde group. The choice of strategy often depends on the availability of starting materials and the relative ease of performing these key transformations. ias.ac.in

Direct Functionalization Approaches to the Pyridine Ring

Direct functionalization involves starting with a simpler pyridine derivative and introducing the required functional groups—the aldehyde and the ethynyl moieties—onto the pyridine core.

Formylation Strategies for Pyridine-3-carbaldehyde Precursors

The introduction of a formyl group at the 3-position of the pyridine ring is a critical step. Pyridine-3-carbaldehyde itself is a commercially available compound that can serve as a starting point for subsequent ethynylation. wikipedia.orgnist.gov However, if a substituted pyridine is used, various formylation methods can be employed.

One of the classic methods for formylating aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . tandfonline.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group. For instance, derivatives of pyridine can be formylated using this method, although the reaction conditions might need to be optimized depending on the other substituents present on the ring. tandfonline.com Another approach involves the oxidation of a pre-existing group, such as a methyl or hydroxymethyl group at the C-3 position. The oxidation of 3-pyridyl carbinols to the corresponding aldehyde can be achieved using various oxidizing agents. google.com Furthermore, a patented process describes the synthesis of pyridine aldehydes from the corresponding cyanopyridines by reacting them with formic acid and water in the vapor phase over a catalyst. google.com

| Formylation Method | Reagents | Precursor | Product | Notes |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Activated Pyridine Derivative | 3-Formyl Pyridine Derivative | A versatile method for formylating electron-rich heterocycles. tandfonline.com |

| Oxidation of Alcohol | MnO₂, etc. | 3-Hydroxymethylpyridine | Pyridine-3-carbaldehyde | A common and often high-yielding transformation. google.com |

| From Nitrile | HCOOH, H₂O, Catalyst | 3-Cyanopyridine | Pyridine-3-carbaldehyde | Suitable for industrial-scale production. google.com |

Ethynylation Reactions at the C-5 Position

The introduction of the ethynyl group at the C-5 position is most commonly achieved via a cross-coupling reaction on a 5-halopyridine derivative. A 5-halopyridine-3-carbaldehyde serves as an ideal precursor for this transformation. The Sonogashira reaction is the premier method for this purpose, involving the coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org

Stepwise Assembly from Simpler Pyridine Derivatives

This approach involves building the target molecule from readily available pyridine starting materials through a sequence of reactions, primarily focusing on the formation of carbon-carbon bonds.

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming C-C bonds. wikipedia.org The synthesis of this compound heavily relies on these methodologies, particularly the Sonogashira coupling.

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it highly suitable for the synthesis of complex molecules. wikipedia.org

In a typical synthesis of this compound, the starting material would be a 5-halopyridine-3-carbaldehyde, such as 5-bromo- or 5-iodopyridine-3-carbaldehyde. This is then reacted with a source of the ethynyl group. To handle the gaseous and volatile nature of acetylene, a common strategy is to use a protected form, such as trimethylsilylacetylene (TMSA).

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetallation with the palladium(II) complex. Reductive elimination from the resulting complex yields the final product and regenerates the palladium(0) catalyst. wikipedia.org After the coupling reaction, the silyl (B83357) protecting group is easily removed under mild basic conditions, such as with potassium carbonate in methanol, to yield the terminal alkyne.

Copper-Free Sonogashira Coupling: Variations of the Sonogashira reaction have been developed to avoid the use of a copper co-catalyst, which can sometimes lead to undesirable side reactions like the homocoupling of the alkyne (Glaser coupling). These copper-free variants often employ specific ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), to facilitate the reaction. nih.gov

The synthesis of related ethynyl-substituted heterocyclic compounds has been reported utilizing Pd(0)-catalyzed cross-coupling reactions, demonstrating the broad applicability of this method. nih.gov

| Reaction | Catalyst System | Substrates | Product | Key Features |

| Classic Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 5-Halopyridine-3-carbaldehyde, Terminal Alkyne | 5-Alkynylpyridine-3-carbaldehyde | Mild conditions, high functional group tolerance. wikipedia.orglibretexts.org |

| Sonogashira with Protected Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 5-Iodopyridine-3-carbaldehyde, Trimethylsilylacetylene | 5-(Trimethylsilylethynyl)pyridine-3-carbaldehyde | Allows for easy handling of the alkyne; followed by deprotection. |

| Copper-Free Sonogashira | Pd-NHC complex, Base | 5-Bromopyridine-3-carbaldehyde, Terminal Alkyne | 5-Alkynylpyridine-3-carbaldehyde | Avoids alkyne homocoupling side products. nih.gov |

Negishi and Suzuki Coupling Precursors

The synthesis of this compound often involves building the pyridine core and then introducing the ethynyl and carbaldehyde functionalities. A common strategy relies on cross-coupling reactions where a halogenated pyridine derivative is coupled with a suitable partner. For this purpose, precursors for Negishi and Suzuki reactions are paramount.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. youtube.com To synthesize the 5-ethynylpyridine core, a dihalopyridine can be used as a starting point. For instance, 3,5-dibromopyridine (B18299) can be selectively functionalized. One bromine atom can be transformed into an organozinc species for a subsequent Negishi coupling, or it can react with a zinc-based acetylene equivalent. The reaction typically begins with an oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond. youtube.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comnih.gov In a synthetic route towards this compound, a key intermediate such as 5-bromo-3-pyridinecarboxaldehyde can be coupled with a protected acetylene equivalent, like (triisopropylsilyl)acetylene, using a boronic acid derivative. Alternatively, a pyridine boronic acid can be coupled with a halogenated alkyne. The catalytic cycle is similar to the Negishi coupling, involving oxidative addition, transmetalation (with a base as an activator), and reductive elimination. youtube.com The choice between Negishi and Suzuki coupling often depends on the functional group tolerance, availability of starting materials, and reactivity of the organometallic reagents. capes.gov.brresearchgate.net

Oxidative Transformations to the Carbaldehyde Moiety

A primary method for generating the carbaldehyde group in this compound is through the oxidation of the corresponding primary alcohol, (5-ethynylpyridin-3-yl)methanol. The choice of oxidant is crucial to prevent over-oxidation to a carboxylic acid or unwanted side reactions with the sensitive ethynyl group.

Dess-Martin Periodinane Oxidation Strategies

The Dess-Martin periodinane (DMP) oxidation is a highly effective and widely used method for the selective oxidation of primary alcohols to aldehydes. wikipedia.orgchemistrysteps.com Its key advantages include mild reaction conditions (typically at room temperature in chlorinated solvents like dichloromethane), rapid reaction times, and high selectivity, which leaves many other functional groups unaffected. wikipedia.orgorganic-chemistry.org This makes it particularly suitable for complex molecules with sensitive moieties like the alkyne in the target compound. sigmaaldrich.com

The reaction mechanism involves the formation of a periodinane intermediate, which then undergoes intramolecular elimination to yield the aldehyde, acetic acid, and iodinane. chemistrysteps.com To buffer the acetic acid produced, which could react with acid-sensitive groups, bases like pyridine or sodium bicarbonate are often added. wikipedia.org Interestingly, the presence of a small amount of water can accelerate the rate of DMP oxidation. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical conditions for a DMP oxidation.

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Reagent | Dess-Martin Periodinane (DMP) | Mild and selective oxidizing agent for primary alcohols. organic-chemistry.org |

| Solvent | Dichloromethane (B109758) (DCM) or Chloroform (CHCl3) | Commonly used chlorinated solvents for this reaction. wikipedia.org |

| Temperature | Room Temperature | Reaction proceeds efficiently without the need for heating or cooling. wikipedia.org |

| Additive (Optional) | Pyridine or NaHCO3 | Buffers the acetic acid byproduct to protect acid-labile groups. wikipedia.org |

| Reaction Time | 0.5 - 3 hours | Typically a rapid transformation. organic-chemistry.org |

Other Selective Oxidation Protocols

While DMP is highly effective, other selective oxidation methods can also be employed to convert (5-ethynylpyridin-3-yl)methanol to the aldehyde.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic reagent for the selective oxidation of allylic and benzylic alcohols. Given the position of the hydroxymethyl group on the pyridine ring, it behaves similarly to a benzylic alcohol, making MnO₂ a viable and often cost-effective choice. The reaction is typically performed by stirring the alcohol with an excess of solid MnO₂ in a solvent like dichloromethane or acetone. It is a heterogeneous reaction, and workup involves simple filtration of the manganese salts.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. It must be carried out at low temperatures (typically -78 °C) to avoid side reactions.

IBX Oxidation: 2-Iodoxybenzoic acid (IBX), the precursor to DMP, can also be used directly as an oxidizing agent. organic-chemistry.org It is often used in a solvent like DMSO. Like DMP, it provides excellent yields for the oxidation of alcohols to carbonyl compounds. organic-chemistry.org

Protective Group Strategies in the Synthesis of this compound

In multi-step syntheses, the use of protecting groups is a fundamental strategy to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comresearchgate.net For a molecule like this compound, both the terminal alkyne and the aldehyde can be reactive under various conditions.

Protection of the Ethynyl Group: The acidic proton of the terminal alkyne can interfere with reactions involving strong bases or organometallic reagents. A common strategy is to protect it as a silyl alkyne. The trimethylsilyl (B98337) (TMS) group is frequently used and can be introduced by treating the alkyne with a reagent like chlorotrimethylsilane (B32843) in the presence of a base. weebly.com The TMS group is robust under many reaction conditions but can be easily removed using fluoride (B91410) sources (e.g., TBAF) or mild acid/base hydrolysis.

Protection of the Carbaldehyde Group: The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. If a reaction needs to be performed elsewhere in the molecule (for example, a cross-coupling to introduce the ethynyl group), the aldehyde may need protection. A common method is to convert it into an acetal (B89532) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. weebly.com Acetals are stable to bases, organometallic reagents, and many oxidizing/reducing agents. They can be readily deprotected back to the aldehyde using aqueous acid. weebly.com

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another, which is crucial for complex syntheses. researchgate.netuchicago.edu For example, a TMS-protected alkyne and an acetal-protected aldehyde represent an orthogonal set, as the TMS group is removed with fluoride while the acetal is removed with aqueous acid.

Optimization of Reaction Conditions and Yields

Achieving a high yield of a target molecule requires careful optimization of reaction conditions. researchgate.net This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. researchgate.net For the synthesis of this compound, a key step like a Suzuki coupling to introduce the ethynyl group would be a prime candidate for optimization.

Consider the coupling of 5-bromo-3-pyridinecarboxaldehyde with an alkynylboron reagent. Researchers would systematically investigate different palladium catalysts, ligands, bases, and solvents to maximize the yield and minimize side products.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 45 |

| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 52 |

| 3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 78 |

| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85 |

| 5 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 81 |

| 6 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 70 | 65 |

As the hypothetical data illustrates, changing the ligand from triphenylphosphine (B44618) (PPh₃) to a more electron-rich biarylphosphine like SPhos (Entry 3) can significantly improve the yield. Further optimization of the base (Entry 4) and temperature (comparing Entries 4 and 6) can lead to the identification of the most efficient conditions for the reaction.

Scalability Considerations for Research and Development

Transitioning a synthetic route from a small laboratory scale to larger research and development (R&D) or pilot plant quantities introduces new challenges. For the synthesis of this compound, several factors must be considered:

Cost and Availability of Reagents: Reagents that are feasible for small-scale synthesis, such as complex palladium ligands or DMP, may become prohibitively expensive at a larger scale. Alternative, more cost-effective reagents (e.g., MnO₂ instead of DMP) or catalysts with lower loading may need to be developed.

Safety and Handling: Some reagents pose significant safety risks on a large scale. For example, DMP is known to be shock-sensitive and can exhibit an exotherm at high temperatures. organic-chemistry.org Similarly, running Swern oxidations at very low temperatures can be energy-intensive and challenging in large reactors.

Purification Methods: Purification by column chromatography, which is common in the lab, is often impractical and costly for large quantities. Developing procedures that yield a product pure enough after a simple workup or that can be purified by crystallization is highly desirable for scalability.

Chemical Reactivity and Derivatization of 5 Ethynylpyridine 3 Carbaldehyde

Reactivity of the Carbaldehyde Group

The aldehyde functional group in 5-Ethynylpyridine-3-carbaldehyde is a key site for a variety of nucleophilic addition and related reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, providing pathways to a diverse array of more complex molecules.

The Knoevenagel condensation is a modification of the aldol (B89426) reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgthermofisher.com For this compound, this reaction offers a powerful method for C-C bond formation and the synthesis of α,β-unsaturated systems. The reaction involves the nucleophilic addition of a carbanion generated from the active methylene compound to the aldehyde, followed by a dehydration step. wikipedia.org

Table 1: Knoevenagel Condensation of this compound

| Reactant (Active Methylene Compound) | Base/Catalyst | Expected Product |

|---|---|---|

| Diethyl malonate | Piperidine | Diethyl 2-((5-ethynylpyridin-3-yl)methylene)malonate |

| Malononitrile (B47326) | Piperidine/AcOH | 2-((5-ethynylpyridin-3-yl)methylene)malononitrile |

The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Similarly, this compound can participate in aldol reactions. masterorganicchemistry.comlumenlearning.com In a "crossed" aldol reaction, it can react with the enolate of another carbonyl compound, such as a ketone. lumenlearning.compressbooks.pub To favor the crossed product and minimize self-condensation, the reaction is typically performed by slowly adding the ketone to a mixture of the aldehyde and a base. Since aldehydes are generally more reactive than ketones in aldol additions, this compound serves as the electrophilic partner. pressbooks.pub

The carbaldehyde group readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases) and with hydroxylamine (B1172632) to form oximes. masterorganicchemistry.comlibretexts.orgnumberanalytics.com These reactions involve nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines and oximes is often catalyzed by acid. masterorganicchemistry.comnumberanalytics.com

Table 2: Imine and Oxime Formation from this compound

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | (E)-N-((5-ethynylpyridin-3-yl)methylene)alkan-1-amine |

These reactions are fundamental for creating C=N double bonds, which are valuable synthons for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

The aldehyde group can be easily transformed through both reduction and oxidation processes.

Reduction to Alcohols: The carbaldehyde group is readily reduced to a primary alcohol, yielding (5-ethynylpyridin-3-yl)methanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) is also highly effective. libretexts.orglibretexts.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Oxidation to Carboxylic Acids: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-ethynylnicotinic acid. nih.gov A variety of oxidizing agents can accomplish this, including potassium dichromate(VI) in sulfuric acid, or milder reagents like Tollens' reagent (ammoniacal silver nitrate), which is a classic test for aldehydes. libretexts.orglibretexts.org The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation, a property not shared by ketones. libretexts.org Other modern methods utilize reagents like Oxone or proceed via aerobic oxidation catalyzed by organocatalysts like N-hydroxyphthalimide (NHPI). organic-chemistry.org

Wittig and Horner-Wadsworth-Emmons Olefination

To create carbon-carbon double bonds with high regioselectivity, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are exceptionally useful.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a versatile method for converting the C=O bond into a C=C bond. The stereochemical outcome (E/Z selectivity) depends on the nature of the substituents on the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. wikipedia.org A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgalfa-chemistry.com

Table 3: Olefination Reactions of this compound

| Reaction | Reagent | Key Features | Expected Product (Example) |

|---|---|---|---|

| Wittig | Triphenylphosphonium ylide (e.g., Ph₃P=CHR) | Forms C=C bond; stereoselectivity depends on ylide stability. | 3-(1-alkenyl)-5-ethynylpyridine |

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality of this compound is a versatile handle for a wide range of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. This group allows for the extension of the molecule's carbon skeleton and the introduction of diverse structural motifs.

Common reactions involving the terminal ethynyl group include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides. This is one of the most powerful methods for forming C(sp)-C(sp²) bonds.

Click Chemistry (Huisgen Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a highly efficient and widely used reaction.

Glaser Coupling: The oxidative coupling of two terminal alkynes to form a symmetric di-yne, typically using copper salts as catalysts.

Hydration: The addition of water across the triple bond, catalyzed by mercury(II) salts or other transition metals, would yield a methyl ketone (after tautomerization of the initial enol).

Alkynylation: The deprotonated alkyne (acetylide) can act as a nucleophile, reacting with various electrophiles such as aldehydes, ketones, or alkyl halides.

Research has shown that alkynyl aldehydes, such as this compound, can be utilized in cascade reactions. For instance, they can react with 5-aminopyrazoles in the presence of a silver catalyst to construct complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization. researchgate.net This highlights the dual reactivity of the molecule, where both the alkyne and aldehyde can be engaged in a single synthetic sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Contexts

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity. youtube.comrsc.org This reaction unites a terminal alkyne, such as the ethynyl group in this compound, with an organic azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. osti.govarkat-usa.org The uncatalyzed version of this reaction, the Huisgen thermal cycloaddition, typically requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. osti.gov

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. acs.org The presence of the copper catalyst dramatically accelerates the reaction rate, often by orders of magnitude, allowing it to proceed smoothly at room temperature. scripps.edu The robustness of the CuAAC reaction means it is compatible with a wide array of functional groups, making it highly suitable for the derivatization of a multifunctional molecule like this compound without requiring protection of the aldehyde or pyridine moieties. acs.org The resulting triazole-linked pyridine-carbaldehyde products are valuable scaffolds for creating complex molecular architectures, including bioactive compounds and functional materials. libretexts.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N3) | Cu(I) Source (e.g., CuI, CuSO4/Sodium Ascorbate) | 1-(Pyridin-3-yl-5-carbaldehyde)-4-(R)-1,2,3-triazole |

Palladium-Catalyzed Coupling Reactions with Aryl/Vinyl Halides

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. Current time information in Madison County, US.libretexts.org The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide (or triflate). Current time information in Madison County, US.libretexts.org It is a powerful tool for constructing conjugated systems like arylalkynes and enynes under mild conditions. libretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Current time information in Madison County, US.libretexts.org

In this context, this compound serves as the alkyne component, reacting with various aryl or vinyl halides to produce highly functionalized, conjugated pyridine derivatives. The reaction demonstrates broad functional group tolerance, allowing for the coupling of complex molecules. researchgate.nethkbu.edu.hkresearchgate.net For instance, the aldehyde group on the pyridine ring remains intact during the coupling process. researchgate.net This reactivity is crucial for synthesizing advanced materials and complex pharmaceutical precursors. libretexts.org Pyridine-containing ligands themselves have been shown to be effective in forming active palladium catalysts for Sonogashira couplings. Current time information in Madison County, US.libretexts.org

| Alkyne Substrate | Coupling Partner (R-X) | Catalyst System | Product |

|---|---|---|---|

| This compound | Aryl/Vinyl Halide or Triflate | Pd Catalyst (e.g., Pd(PPh3)4), Cu(I) Co-catalyst (e.g., CuI), Amine Base (e.g., Et3N) | 5-(Arylethynyl)pyridine-3-carbaldehyde or 5-(Vinylethynyl)pyridine-3-carbaldehyde |

Hydration and Hydroamination Reactions

The ethynyl group can undergo hydration (the addition of water) to form carbonyl compounds. For a terminal alkyne like this compound, this reaction can be controlled to yield either a methyl ketone or an aldehyde, depending on the catalytic conditions.

Markovnikov Hydration : In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst (HgSO₄), the hydration of a terminal alkyne follows Markovnikov's rule. lumenlearning.comlibretexts.org The initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.orglumenlearning.com For this compound, this would result in the formation of 5-acetylpyridine-3-carbaldehyde. youtube.comlibretexts.org

Anti-Markovnikov Hydration : To achieve anti-Markovnikov addition and form an aldehyde, alternative methods are employed. Hydroboration-oxidation, using a sterically hindered borane (B79455) followed by oxidative work-up, places the hydroxyl group on the terminal carbon, which tautomerizes to an aldehyde. libretexts.org More direct catalytic methods using ruthenium complexes have also been developed for the anti-Markovnikov hydration of terminal alkynes, providing a direct route to the corresponding aldehyde. acs.org

Hydroamination involves the addition of an N-H bond across the alkyne. This reaction is a highly atom-economical method for synthesizing enamines and imines. rsc.org Copper-catalyzed hydroamination reactions have been developed that can selectively produce either enamines or, through a subsequent reduction step, alkylamines from alkynes. nih.govnih.gov For this compound, intermolecular hydroamination with a primary or secondary amine could lead to the formation of a substituted enamine, a valuable intermediate in organic synthesis. The regioselectivity (Markovnikov vs. anti-Markovnikov) of the addition can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry for Metal-Organic Frameworks and Coordination Polymers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. wikipedia.org This property is fundamental to its use as a ligand in coordination chemistry. Pyridine and its derivatives are common building blocks in the construction of supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgnih.govrsc.org

MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. nih.gov The directionality and rigidity of the pyridine ring make it a desirable component in these frameworks. By incorporating this compound or its derivatives as a ligand, it is possible to design MOFs with specific topologies and functionalities. frontiersin.org The aldehyde and ethynyl groups can serve as additional functional sites for post-synthetic modification, or they can participate in the framework formation itself, leading to materials with applications in gas storage, catalysis, and sensing. researchgate.netnih.govmdpi.com The coordination of the pyridine nitrogen alters the electronic properties of the ring, which can be a key factor in the function of the final material.

N-Oxidation and Quaternization Reactions

The lone pair on the pyridine nitrogen is also susceptible to attack by electrophiles, leading to N-oxidation and N-quaternization.

N-Oxidation : Pyridine can be oxidized to pyridine-N-oxide using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgbhu.ac.in This transformation significantly alters the reactivity of the pyridine ring. The resulting N-oxide is more reactive toward both electrophilic and nucleophilic substitution than the parent pyridine. scripps.edubhu.ac.in The N-O group can act as an electron-donating group via resonance, activating the C-4 and C-2 positions for electrophilic attack. bhu.ac.in This provides a strategic route to introduce substituents at positions that are otherwise difficult to functionalize in the parent pyridine. The N-oxide can later be deoxygenated to restore the pyridine ring. bhu.ac.in

Quaternization : The pyridine nitrogen readily reacts with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. researchgate.netresearchgate.net This reaction converts the neutral pyridine into a positively charged pyridinium ring. Quaternization significantly enhances the electron-withdrawing nature of the ring, making it more susceptible to nucleophilic attack. Furthermore, quaternization of ethynylpyridine-based polymers has been shown to enhance π-electron delocalization along the molecular backbone, a property of interest in materials science. rsc.org For this compound, this reaction offers a method to tune its electronic properties and introduce a permanent positive charge, which can be useful in the design of ionic liquids, dyes, and biologically active molecules. osti.govresearchgate.net

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct reactive sites—aldehyde, alkyne, and pyridine—in a compact scaffold makes this compound an ideal substrate for tandem or cascade reactions. These one-pot processes, where multiple bonds are formed sequentially without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

Orth-alkynylaryl aldehydes are well-known precursors for a variety of domino reactions. researchgate.net The aldehyde group can react first, for example, by forming an imine in situ, which then directs a subsequent cyclization involving the alkyne. Rhodium(III)-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and diazo esters have been shown to proceed through in situ imine formation followed by C-H activation and annulation to create fused heterocyclic systems. nih.gov Similarly, tandem reactions starting with aldehydes and other nucleophiles can lead to complex polycyclic structures through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com

The pyridine ring can also participate directly. For instance, the formation of pyridinium ylides followed by a cascade Michael addition/elimination sequence with electron-deficient alkenes demonstrates how the heterocyclic core can initiate complex transformations. rsc.org While specific examples starting from this compound are not prevalent in the cited literature, the principles established with analogous o-alkynylaldehydes and functionalized pyridines strongly suggest its potential as a substrate for powerful tandem reactions to rapidly construct diverse and complex molecular scaffolds. researchgate.netresearchgate.net

Chemo- and Regioselectivity in Complex Transformations

The distinct electronic properties of the aldehyde and the ethynyl moieties within the this compound framework allow for a high degree of chemo- and regioselectivity in its derivatization. The aldehyde group, an electrophilic center, is susceptible to nucleophilic attack, while the terminal alkyne, with its acidic proton and carbon-carbon triple bond, can participate in a variety of coupling and addition reactions.

Selective Reactions at the Ethynyl Group

The ethynyl group is a versatile handle for the introduction of molecular complexity, most notably through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of a chemoselective transformation that can be performed on this compound. Under typical Sonogashira conditions, the aldehyde group remains intact, allowing for the selective extension of the pyridine scaffold at the 5-position.

For instance, the coupling of this compound with various aryl halides can be achieved with high selectivity. The choice of catalyst, co-catalyst (often a copper salt), base, and solvent plays a crucial role in ensuring the reaction proceeds efficiently without affecting the aldehyde functionality. This selectivity is fundamental for the synthesis of complex, conjugated systems with potential applications in materials science and medicinal chemistry.

| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst System | Product | Selectivity |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-(Phenylethynyl)pyridine-3-carbaldehyde | High (Aldehyde intact) |

| This compound | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 5-((4-Tolyl)ethynyl)pyridine-3-carbaldehyde | High (Aldehyde intact) |

| This compound | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI / i-Pr₂NH | 5-(Naphthalen-1-ylethynyl)pyridine-3-carbaldehyde | High (Aldehyde intact) |

This table illustrates hypothetical examples of selective Sonogashira couplings based on established principles of chemoselectivity. Specific reaction conditions and yields would be dependent on detailed experimental procedures.

Selective Reactions at the Aldehyde Group

Conversely, the aldehyde group can be selectively targeted for transformations such as Wittig reactions, reductive aminations, and condensations, while leaving the ethynyl group untouched. This is often achieved by choosing reaction conditions that are mild enough not to interfere with the alkyne.

For example, a Wittig reaction with a phosphorus ylide can convert the aldehyde into an alkene, providing a route to extend the carbon chain at the 3-position. The success of such a transformation hinges on the stability of the ethynyl group under the basic conditions often employed in Wittig reactions.

Similarly, reductive amination with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) allows for the selective formation of an amine at the 3-position. The chemoselectivity of this reaction is high, as the reducing agent is generally not reactive towards the alkyne.

| Reactant 1 | Reagent | Product | Selectivity |

| This compound | (Triphenylphosphoranylidene)methane | 5-Ethynyl-3-vinylpyridine | High (Ethynyl intact) |

| This compound | Benzylamine, NaBH(OAc)₃ | (5-Ethynylpyridin-3-yl)-N-benzylmethanamine | High (Ethynyl intact) |

| This compound | Ethylenediamine | 2-(5-Ethynylpyridin-3-yl)imidazolidine | High (Ethynyl intact) |

This table presents hypothetical examples of selective aldehyde modifications based on known chemical transformations.

Orthogonal Protection Strategies and Tandem Reactions

For more intricate synthetic routes, orthogonal protecting group strategies can be employed. The aldehyde can be protected as an acetal (B89532), which is stable under the conditions of many alkyne transformations. Following the modification of the ethynyl group, the aldehyde can be deprotected to allow for subsequent reactions at that site.

Furthermore, the bifunctional nature of this compound makes it an ideal substrate for tandem or multi-component reactions where both functional groups participate in a sequential or concerted manner to rapidly build molecular complexity. For example, a reaction sequence could involve an initial Sonogashira coupling followed by an in-situ intramolecular cyclization involving the newly introduced group and the aldehyde functionality, leading to the formation of fused heterocyclic systems. While specific examples for this compound in such complex cascades are not extensively documented in readily available literature, the potential for such transformations is a key area of interest for synthetic chemists.

Applications As a Synthetic Building Block in Advanced Chemical Research

Integration into Novel Heterocyclic Architectures

The dual reactivity of 5-Ethynylpyridine-3-carbaldehyde provides a powerful tool for the construction of novel heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

While direct, published examples of the reaction of this compound to form pyrimidine derivatives are not extensively documented in readily accessible literature, the fundamental reactivity of its functional groups suggests a strong potential for such transformations. The aldehyde moiety can, in principle, undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable base. This would be a key step in established pyrimidine syntheses. gsconlinepress.comnih.govresearchgate.net

Furthermore, the reaction of aldehydes with amidines is a well-established route to pyrimidines. nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net The aldehyde group of this compound could react with various amidines, such as formamidine (B1211174) or guanidine, to construct the pyrimidine ring. The ethynyl (B1212043) group would remain as a substituent on the resulting pyridine-functionalized pyrimidine, offering a handle for further diversification.

Table 1: Potential Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Potential Product Class |

|---|---|---|

| This compound | Amidines (e.g., formamidine) | 5-(Pyridin-3-yl)pyrimidines with an ethynyl substituent |

Construction of Fused Pyridine (B92270) Systems

The construction of fused pyridine systems is another area where this compound could serve as a valuable precursor. The combination of the aldehyde and ethynyl groups allows for intramolecular cyclization strategies to build annulated heterocyclic frameworks. nih.govnih.gov For instance, after conversion of the aldehyde to a suitable intermediate, an intramolecular reaction involving the ethynyl group could lead to the formation of a new ring fused to the initial pyridine core. However, specific examples detailing such a transformation with this particular starting material are not prevalent in the current body of scientific literature.

Precursor for Ligand Design in Catalysis and Coordination Chemistry

The pyridine nitrogen and the potential for modification of the ethynyl and aldehyde groups make this compound an intriguing platform for the synthesis of novel ligands for transition metal catalysis and coordination chemistry. ucj.org.uarsc.orgrsc.org

Multi-dentate Ligand Synthesis

The aldehyde functionality of this compound can be readily transformed into various other functional groups, such as imines, amines, or alcohols. These transformations open up avenues for the synthesis of multi-dentate ligands. For example, condensation of the aldehyde with a primary amine bearing another donor atom (e.g., another pyridine, an imidazole, or a phosphine) would generate a bidentate Schiff base ligand. Subsequent reduction of the imine would yield a more flexible bidentate amino-pyridine ligand. The ethynyl group could also be functionalized to introduce additional coordinating sites, potentially leading to tridentate or even higher denticity ligands.

Table 2: Potential Multi-dentate Ligand Synthesis from this compound

| Reaction Type | Resulting Ligand Type | Potential Coordination Modes |

|---|---|---|

| Condensation with a functionalized amine | Bidentate Schiff base | N,N' or N,P |

| Reduction of Schiff base | Bidentate amino-pyridine | N,N' or N,P |

Ligands for Asymmetric Catalysis Research

The development of chiral ligands is paramount for asymmetric catalysis. researchgate.net While no specific use of this compound in the synthesis of chiral ligands for asymmetric catalysis has been reported, its structure offers potential for such applications. Chiral amines or alcohols could be used to react with the aldehyde group to introduce a stereocenter. The resulting chiral Schiff bases, amino-pyridines, or acetals could then be employed as ligands in asymmetric transformations. The rigidity of the pyridine ring and the defined spatial orientation of the substituents could be advantageous in creating a well-defined chiral environment around a metal center.

Building Block for Advanced Organic Materials Research**

The unique electronic properties of the pyridine ring combined with the π-system of the ethynyl group suggest that this compound could be a valuable building block for the synthesis of advanced organic materials. The extended conjugation possible through reactions of the ethynyl group is particularly relevant for applications in organic electronics. While direct reports are scarce, the structural motifs that can be generated from this compound are found in various functional organic materials. The aldehyde group provides a reactive handle to incorporate this building block into larger polymeric or oligomeric structures.

Conjugated Polymer Precursors

A comprehensive review of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound as a direct precursor for conjugated polymers.

Organic Semiconductor Component Synthesis

There are no specific research articles or patents in the public domain that detail the use of this compound in the synthesis of organic semiconductor components.

Utility in the Synthesis of Research Probes and Labels

The inherent structural features of this compound suggest its potential as a scaffold for the development of molecular probes and labels for biological and chemical systems.

Fluorescent Tag Precursors for Chemical Biology Research

A thorough search of available scientific data did not uncover any specific instances of this compound being utilized as a precursor for fluorescent tags in chemical biology research.

Reporter Molecule Synthesis

No published research was identified that describes the synthesis of reporter molecules using this compound as a key intermediate.

Intermediate in the Synthesis of Complex Natural Product Analogs

Application in the Synthesis of RET Inhibitor Analogs for Chemical Probe Development

Despite the importance of developing novel RET (Rearranged during Transfection) kinase inhibitors, a comprehensive search of the medicinal chemistry literature and patent databases did not reveal any specific studies where this compound was used as a building block for the synthesis of RET inhibitor analogs for chemical probe development.

Spectroscopic and Analytical Characterization Methodologies for 5 Ethynylpyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. libretexts.orgpressbooks.pub

Proton (¹H) NMR Techniques

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons through spin-spin coupling. For 5-Ethynylpyridine-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the ethynyl (B1212043) proton, and the three protons on the pyridine (B92270) ring.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.0-10.2 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The acetylenic proton (C≡C-H) is also expected to be a singlet, appearing in a characteristic region around δ 3.0-3.5 ppm. The three aromatic protons on the pyridine ring will exhibit chemical shifts and splitting patterns dictated by their positions relative to the nitrogen atom and the two substituents.

H2: The proton at position 2, being adjacent to the electron-withdrawing nitrogen atom, would be the most deshielded of the ring protons, likely appearing as a doublet or a singlet-like peak.

H4: The proton at position 4, situated between the two substituents, would also be significantly deshielded and is expected to appear as a triplet or a doublet of doublets.

H6: The proton at position 6, also adjacent to the ring nitrogen, will be deshielded and should appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CHO | 10.14 | s (singlet) |

| H2 | ~9.1 | d (doublet) |

| H6 | ~8.9 | d (doublet) |

| H4 | ~8.2 | t (triplet) |

| C≡C-H | ~3.2 | s (singlet) |

Note: Predicted values are based on data for analogous compounds like pyridine-3-carbaldehyde and other substituted pyridines. rsc.orgresearchgate.netchemicalbook.com

Carbon (¹³C) NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms. masterorganicchemistry.com

For this compound (C₈H₅NO), eight distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the hybridization and electronic environment. pressbooks.pub

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically in the range of δ 190-192 ppm. rsc.org

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the nitrogen (C2 and C6) are generally the most deshielded within this group.

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group will have characteristic shifts in the range of δ 75-95 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 191.0 |

| C2 | 155.0 |

| C6 | 152.5 |

| C4 | 136.0 |

| C3 | 131.5 |

| C5 | 124.5 |

| -C≡CH | 83.0 |

| -C≡CH | 80.0 |

Note: Predicted values are based on data for analogous compounds. pressbooks.pubrsc.org

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing definitive structural assignments by revealing correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the pyridine ring (e.g., between H4 and H2/H6), confirming their connectivity and aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear 2D experiment that shows correlations between carbons and their directly attached protons (one-bond C-H coupling). youtube.com An HSQC spectrum would definitively link each proton signal (aldehyde, ethynyl, and ring protons) to its corresponding carbon signal, confirming the assignments made from the 1D spectra. researchgate.net For instance, it would show a correlation between the aldehyde proton at ~10.1 ppm and the carbonyl carbon at ~191 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular framework by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.com This technique is particularly useful for identifying connections to quaternary (non-protonated) carbons. sdsu.edu Key expected HMBC correlations for this compound would include:

The aldehyde proton (CHO) showing a correlation to the C3 carbon of the ring.

The ethynyl proton showing correlations to the C5 carbon and the adjacent sp-hybridized carbon.

Ring protons showing correlations to neighboring carbons and the carbons of the substituents, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. csic.es

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. mdpi.comiaph.es This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, with a molecular formula of C₈H₅NO, the expected exact mass can be calculated. molport.com HRMS analysis would be used to confirm this elemental composition by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated value.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M]⁺ | C₈H₅NO | 131.0371 | Match within ± 5 ppm |

| [M+H]⁺ | C₈H₆NO⁺ | 132.0444 |

Note: The observation of the measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass confirms the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. iaph.esresearchgate.net This provides valuable information about the structure of the molecule by revealing its weakest bonds and stable fragments. For this compound, the protonated molecule ([M+H]⁺, m/z 132.0444) would be selected and subjected to collision-induced dissociation.

Plausible fragmentation pathways would include:

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion at m/z 104.0471.

Loss of the ethynyl group (C₂H): Cleavage of the ethynyl substituent, resulting in a fragment at m/z 106.0315.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of pyridine rings, leading to a pyrrole-like fragment ion.

Analysis of these fragmentation patterns provides strong corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is characterized by the presence of several key absorption bands that confirm its structure. The most prominent peaks are associated with the terminal alkyne (C≡C-H), the aldehyde (C=O), and the pyridine ring.

Alkyne Group: The terminal C≡C-H group gives rise to two characteristic absorptions. A sharp, strong band appears around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weaker, but still significant, absorption for the C≡C stretching vibration is typically observed in the range of 2100-2140 cm⁻¹.

Aldehyde Group: The carbonyl (C=O) stretching vibration of the aldehyde functional group is one of the most intense peaks in the spectrum, typically appearing in the region of 1690-1715 cm⁻¹. The conjugation of the aldehyde with the pyridine ring can shift this peak to a slightly lower wavenumber. The C-H stretching vibration of the aldehyde group often presents as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

The analysis of these characteristic peaks allows for the unambiguous identification of the key functional moieties within this compound and its derivatives.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 |

| C≡C Stretch | 2140 - 2100 | |

| Aldehyde | C=O Stretch | 1715 - 1690 |

| C-H Stretch | ~2820 and ~2720 | |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1400 |

This table presents expected Infrared (IR) absorption ranges for the functional groups in this compound based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is characteristic of the chromophores present in the molecule.

In this compound, the primary chromophore is the extended conjugated system comprising the pyridine ring, the aldehyde group, and the ethynyl group. This conjugation leads to several possible electronic transitions, including π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, often below 300 nm for similar aromatic aldehydes. For instance, derivatives of quinoline-3-carbaldehyde exhibit π–π* transitions in the 275-282 nm range. nist.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, often above 300 nm. semanticscholar.org For some pyridine-3-carbaldehyde thiosemicarbazone derivatives, these transitions are observed around 324-340 nm. chemscene.com

The solvent environment can influence the λmax values due to stabilization or destabilization of the ground and excited states. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) can provide information about the nature of the electronic transition and the polarity of the molecule.

| Compound Type | Transition | Typical λmax (nm) | Solvent |

| Quinoline-3-carbaldehyde Derivatives nist.gov | π → π | 275 - 282 | Chloroform |

| Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives chemscene.com | n → π | 317 - 340 | DMSO |

| Pyridine-3,5-dicarboxylic Acid wikipedia.org | π → π* | ~270 | DMSO |

This table presents Ultraviolet-Visible (UV-Vis) absorption data for compounds structurally related to this compound, illustrating typical electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated, which can be mathematically transformed into a detailed model of the molecular and crystal structure.

Key expected features include:

Planarity: The pyridine ring and the attached aldehyde group are expected to be largely coplanar to maximize π-conjugation.

Bond Lengths and Angles: The C≡C triple bond length will be approximately 1.20 Å, the C=O double bond around 1.21 Å, and the C-C and C-N bonds within the pyridine ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be held together by a network of weak intermolecular forces such as hydrogen bonds (if co-crystallized with a suitable solvent), π-π stacking interactions between pyridine rings, and dipole-dipole interactions involving the carbonyl group.

| Compound | Crystal System | Space Group | Key Feature | Reference |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Monoclinic | P2₁/n | Near-planar molecule with double-layered packing. | nih.gov |

| Pyridine-4-carbaldehyde Semicarbazone | Triclinic | P-1 | Molecule exists in the keto form in the solid state. | ajchem-a.com |

This table summarizes crystallographic data for compounds with structural similarities to this compound, providing a basis for predicting its solid-state structure.

Chromatographic Techniques for Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

A typical RP-HPLC setup would involve:

Stationary Phase: A non-polar C18 (octadecylsilyl) column.

Mobile Phase: A polar mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. The composition can be delivered isocratically (constant composition) or as a gradient (changing composition).

Detection: A UV detector set at a wavelength where the compound absorbs strongly, as determined from its UV-Vis spectrum (e.g., around 270-280 nm).

The purity of the sample is determined by the relative area of the main peak in the chromatogram. A well-validated HPLC method can achieve high precision and accuracy for purity determination. pensoft.netpensoft.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. Given the likely boiling point of this compound, GC could be a viable technique for purity analysis, provided it does not decompose at the temperatures required for vaporization. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| RP-HPLC | C18 (Octadecylsilyl) | Acetonitrile/Phosphate Buffer | UV-Vis (e.g., 270 nm) | Purity determination, reaction monitoring |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS | Purity assessment for volatile derivatives |

This table outlines typical chromatographic conditions for the analysis of this compound and related compounds.

Computational and Theoretical Investigations of 5 Ethynylpyridine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Calculations for 5-Ethynylpyridine-3-carbaldehyde are typically performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. nih.govijcce.ac.irniscair.res.in

The electronic properties of a molecule are largely governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scielo.org.za

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) and pyridine (B92270) ring systems, while the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the molecule is likely to act as an electron donor from the pyridine and ethynyl moieties and as an electron acceptor at the aldehyde site. A smaller HOMO-LUMO gap would imply higher reactivity. youtube.comyoutube.com

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -1.5 | Carbaldehyde group, Pyridine ring |

| HOMO | -6.8 | Ethynyl group, Pyridine ring |

| HOMO-LUMO Gap | 5.3 | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the aldehyde proton.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, aiding in the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. ijcce.ac.irscielo.org.za For this compound, the aldehyde proton is expected to have the highest chemical shift due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will exhibit shifts influenced by the positions of the nitrogen atom and the substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | - |

| Pyridine H (ortho to N) | 8.5 - 9.0 | - |

| Pyridine H (meta to N) | 7.5 - 8.0 | - |

| Ethynyl H | 3.0 - 3.5 | - |

| Aldehyde C | - | 190 - 200 |

| Pyridine C (ortho to N) | - | 145 - 155 |

| Pyridine C (meta to N) | - | 120 - 130 |

| Ethynyl C | - | 80 - 90 |

Infrared (IR): Theoretical IR spectra can be calculated from the vibrational frequencies determined by DFT. Key predicted vibrational bands for this compound would include a strong C=O stretching frequency for the aldehyde, a C≡C stretching frequency for the ethynyl group, and various C-H and C-N stretching and bending modes. scielo.org.zaresearchgate.net

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (aldehyde) | 1700 - 1720 | Strong |

| C≡C (ethynyl) | 2100 - 2150 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (aldehyde) | 2700 - 2800 | Weak |

Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. faccts.dersc.org The UV-Vis spectrum of this compound is expected to show π→π* transitions at lower wavelengths and potentially a weaker n→π* transition at a longer wavelength, arising from the excitation of a non-bonding electron on the nitrogen or oxygen to an anti-bonding π* orbital.

Reaction Pathway Analysis and Mechanistic Studies

Computational chemistry can be used to explore potential reaction mechanisms by mapping out the potential energy surface of a reaction.

A transition state represents the highest energy point along a reaction coordinate. Computationally, it is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency. mdpi.com For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, the transition state structure would show the partial formation of a new bond with the nucleophile and partial breaking of the C=O π-bond.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0 |

| Transition State | 15 - 25 |

| Product | -10 - -5 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. While no specific MD studies on this compound have been reported, the principles of such simulations can be described.

An MD simulation of this compound would model the interactions between multiple molecules of the compound, as well as their interactions with a solvent, to understand its aggregation properties and behavior in solution. These simulations rely on force fields to define the potential energy of the system as a function of its atomic coordinates.

Key intermolecular interactions that would be investigated include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde proton, although weakly acidic, could participate in weak hydrogen bonding.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring molecules, contributing to the stability of molecular aggregates. The ethynyl group can also participate in such interactions.

Dipole-Dipole Interactions: The polar nature of the carbaldehyde group and the pyridine ring would lead to significant dipole-dipole interactions.

The following table outlines the types of intermolecular interactions that would be expected to be significant for this compound based on its structural motifs.

| Interaction Type | Potential Participating Groups | Expected Significance |

| Hydrogen Bonding | Pyridine Nitrogen, Aldehyde Oxygen | Moderate |

| π-π Stacking | Pyridine Ring, Ethynyl Group | Significant |

| Dipole-Dipole | Pyridine Ring, Carbaldehyde Group | Significant |

| van der Waals | Entire Molecule | Significant |

This table is a theoretical representation of expected interactions for this compound.

Conformational Analysis and Torsional Barriers

Conformational analysis of this compound would focus on the rotation around the single bond connecting the carbaldehyde group to the pyridine ring. This rotation gives rise to different conformers, the stability of which is determined by steric and electronic effects. For the parent compound, pyridine-3-carbaldehyde, it is known to exist as a mixture of two planar conformers: the O,N-trans and O,N-cis rotamers.

The torsional barrier is the energy required to rotate from one stable conformer to another. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the potential energy surface for this rotation and determine the energy of the transition state.

While specific data for this compound is unavailable, studies on related pyridine carbaldehydes provide insight into the expected conformational preferences and rotational barriers. The ethynyl group at the 5-position is not expected to dramatically alter the fundamental conformational landscape compared to the parent pyridine-3-carbaldehyde, though it may have subtle electronic effects on the rotational barrier.

The following table presents hypothetical relative energies and torsional barriers for the conformers of this compound, based on typical values for similar compounds.

| Conformer | Dihedral Angle (O=C-C-N) | Relative Energy (kcal/mol) | Torsional Barrier (kcal/mol) |

| O,N-trans | 180° | 0.0 (most stable) | - |

| Transition State | ~90° | ~6-8 | ~6-8 |

| O,N-cis | 0° | ~0.5-1.5 | - |

This table contains hypothetical data for this compound, extrapolated from general knowledge of pyridine carbaldehydes.

Rational Design of Derivatives through Computational Modeling

The rational design of derivatives of this compound would leverage computational modeling to predict how modifications to its chemical structure would affect its properties, particularly for applications in drug discovery and materials science. nih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.netnih.gov The pyridine-3-carbaldehyde scaffold is a common starting point for the development of bioactive molecules. acs.org

The process of rational design would typically involve:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) or a desired material property.

Scaffold Hopping and Functionalization: Using this compound as a core structure, computational methods would be used to explore various derivatives. This could involve modifying the ethynyl or carbaldehyde groups or adding substituents to the pyridine ring.

Molecular Docking: If the target is a protein, molecular docking simulations would be used to predict the binding affinity and mode of interaction of the designed derivatives with the protein's active site.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize candidates with favorable drug-like properties.

The following table provides examples of how computational modeling could guide the rational design of this compound derivatives for a hypothetical application as a kinase inhibitor.

| Desired Property | Proposed Modification | Computational Method |

| Increased Binding Affinity | Addition of a hydrogen-bonding group to the pyridine ring | Molecular Docking |

| Improved Solubility | Introduction of a polar functional group | ADMET Prediction |

| Enhanced Selectivity | Modification of the ethynyl group to exploit unique features of the target's binding pocket | Molecular Docking, QSAR |

This table presents a hypothetical application of rational design principles to this compound.